molecular formula C10H5ClN2O2S B6598371 methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate CAS No. 930293-23-5

methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B6598371
CAS No.: 930293-23-5
M. Wt: 252.68 g/mol
InChI Key: GOXHVDFLRBTQQS-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H5ClN2O2S. This compound is notable for its unique structure, which includes a thieno[2,3-b]pyridine core, a chlorine atom, and a cyano group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-acyl-1,1,3,3-tetracyanopropenides with mercaptoacetic esters, leading to the formation of the thieno[2,3-b]pyridine scaffold . The reaction conditions often include the use of inert atmospheres and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the compound can be synthesized on a larger scale using similar principles as in laboratory settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents.

    Oxidation Reactions: The thieno[2,3-b]pyridine core can undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products

    Substitution: Formation of various substituted thieno[2,3-b]pyridine derivatives.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

Methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate is unique due to the presence of both a cyano group and a thieno[2,3-b]pyridine core, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Biological Activity

Methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and structure-activity relationships.

Chemical Structure and Properties

This compound has a molecular formula of C10_{10}H5_5ClN2_2O2_2S and a molecular weight of 252.68 g/mol. The compound features a thieno[2,3-b]pyridine core with both cyano and carboxylate functionalities, which are critical for its biological activity ( ).

Recent studies have indicated that compounds within the thieno[2,3-b]pyridine class exhibit a range of biological activities, primarily through the inhibition of protein kinases. Protein kinases play a crucial role in various cellular processes, including growth and differentiation. This compound has been shown to inhibit specific protein kinases associated with inflammatory and autoimmune diseases ( ).

Antiparasitic Activity

One significant area of research focuses on the compound's antiparasitic properties. In vitro studies have demonstrated that derivatives of thieno[2,3-b]pyridine exhibit strong antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. The most potent compounds in this series have shown IC50_{50} values in the low nanomolar range, indicating high efficacy ( ).

Table 1: Antiplasmodial Activity of Thieno[2,3-b]pyridine Derivatives

Compound IDIC50_{50} (nM)Selectivity Index
9a25>100
9b50>80
9c30>90
9d15>120

Structure-Activity Relationships (SAR)

The structure-activity relationship studies reveal that modifications to the thieno[2,3-b]pyridine scaffold significantly impact biological activity. For example:

  • The presence of an aromatic substituent on the nitrogen atom enhances antiplasmodial activity.
  • Substituents at the ortho position can hinder activity if they disrupt spatial orientation ( ).

Table 2: Impact of Structural Modifications on Biological Activity

Modification TypeEffect on Activity
Ortho-substitutionDecreased potency
Aromatic nitrogen substituentIncreased potency
Alkyl vs. aromatic groupsVaried effects on selectivity

Therapeutic Potential

Given its biological profile, this compound shows promise as a lead compound for developing new therapeutics against malaria and potentially other diseases characterized by aberrant kinase activity. Its ability to inhibit specific kinases suggests applications in treating conditions such as asthma, arthritis, and diabetes ( ).

Case Studies and Research Findings

  • Antimalarial Studies : In a study evaluating various thieno[2,3-b]pyridine derivatives for their antiplasmodial activity, this compound was identified as one of the most effective compounds with a significant reduction in parasite viability at low concentrations ( ).
  • Kinase Inhibition : Research has demonstrated that this compound effectively inhibits several protein kinases involved in inflammatory pathways. This suggests potential applications in treating autoimmune disorders ( ).

Properties

IUPAC Name

methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2O2S/c1-15-10(14)7-2-6-8(11)5(3-12)4-13-9(6)16-7/h2,4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXHVDFLRBTQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=CN=C2S1)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930293-23-5
Record name methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate
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